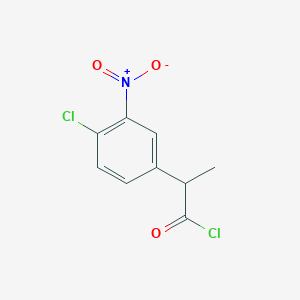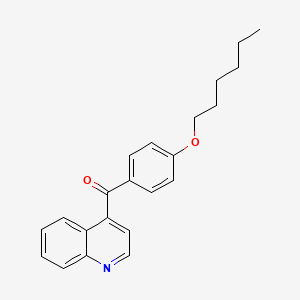![molecular formula C13H15Cl2NO4S B1458592 1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-3-carboxylic acid CAS No. 1858250-15-3](/img/structure/B1458592.png)
1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-3-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular formula of “1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-3-carboxylic acid” is C13H15Cl2NO4S . Its molecular weight is 352.23 .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Aplicaciones Científicas De Investigación
1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-3-carboxylic acid is used in a variety of scientific research applications. It is used in the synthesis of various drugs and other compounds, and is also used in the synthesis of dyes, pigments, and other materials. This compound is also used in the synthesis of various polymers, and is used in the synthesis of various catalysts. This compound is also used in the synthesis of various polysaccharides, and is used in the synthesis of various polymers.
Mecanismo De Acción
1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-3-carboxylic acid acts as an intermediate in the reaction of piperidine and 2,4-dichlorobenzyl chloride. The reaction is catalyzed by a base, such as sodium hydroxide, and the resulting product is a this compound salt. The salt can then be isolated by crystallization, and the free acid can be obtained by acidifying the solution.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound has anti-inflammatory, anticoagulant, and anti-cancer effects. It has also been shown to have an effect on the metabolism of fatty acids, and has been shown to have a protective effect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-3-carboxylic acid in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize, and can be used in a variety of reactions. However, this compound is not very stable, and can be easily degraded by light and heat. It is also not very soluble in water, and can be difficult to isolate and purify.
Direcciones Futuras
Future research on 1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-3-carboxylic acid could focus on its potential applications in the synthesis of various pharmaceuticals and other compounds. It could also be studied for its potential biochemical and physiological effects. Additionally, research could be done to develop new methods for synthesizing this compound and to improve its stability and solubility. Finally, research could be done to explore its potential uses in the synthesis of various polymers, catalysts, and other materials.
Propiedades
IUPAC Name |
1-[(2,4-dichlorophenyl)methylsulfonyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO4S/c14-11-4-3-10(12(15)6-11)8-21(19,20)16-5-1-2-9(7-16)13(17)18/h3-4,6,9H,1-2,5,7-8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKILOOYOCAGNHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=C(C=C(C=C2)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B1458521.png)

![2-[3-(Tert-butoxy)cyclobutyl]ethan-1-amine](/img/structure/B1458523.png)
![6-chloro-1-methyl-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1458525.png)



